molecular formula C7H5ClF2Zn B1599030 2 5-Difluorobenzylzinc chloride CAS No. 312692-89-0

2 5-Difluorobenzylzinc chloride

Cat. No.: B1599030
CAS No.: 312692-89-0
M. Wt: 227.9 g/mol
InChI Key: UAHNIMYAJUQSNU-UHFFFAOYSA-M
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Description

2,5-Difluorobenzylzinc chloride is an organozinc compound with the molecular formula F2C6H3CH2ZnCl. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzylzinc chloride can be synthesized through the reaction of 2,5-difluorobenzyl chloride with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2,5-Difluorobenzyl chloride+Zn2,5-Difluorobenzylzinc chloride\text{2,5-Difluorobenzyl chloride} + \text{Zn} \rightarrow \text{2,5-Difluorobenzylzinc chloride} 2,5-Difluorobenzyl chloride+Zn→2,5-Difluorobenzylzinc chloride

Industrial Production Methods: Industrial production of 2,5-difluorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorobenzylzinc chloride undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc chloride moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents like THF.

    Conditions: Reactions are typically carried out under an inert atmosphere at moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the 2,5-difluorobenzyl group and another organic moiety .

Scientific Research Applications

2,5-Difluorobenzylzinc chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,5-Difluorobenzoyl chloride
  • 3,5-Difluorobenzylzinc chloride
  • 2-Fluorobenzylzinc chloride

Comparison: 2,5-Difluorobenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other similar compounds. For example, the presence of two fluorine atoms at the 2 and 5 positions enhances its electron-withdrawing properties, making it more reactive in certain types of chemical reactions .

Properties

IUPAC Name

chlorozinc(1+);1,4-difluoro-2-methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2.ClH.Zn/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHNIMYAJUQSNU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)F.Cl[Zn+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401480
Record name 2,5-Difluorobenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312692-89-0
Record name 2,5-Difluorobenzylzinc chloride solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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